molecular formula C13H11NO3 B1393762 4-(2-Methoxyphenyl)pyridine-2-carboxylic acid CAS No. 1255638-35-7

4-(2-Methoxyphenyl)pyridine-2-carboxylic acid

Cat. No.: B1393762
CAS No.: 1255638-35-7
M. Wt: 229.23 g/mol
InChI Key: DINDOERBBKFZRY-UHFFFAOYSA-N
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Description

“4-(2-Methoxyphenyl)pyridine-2-carboxylic acid” is a derivative of pyridinecarboxylic acid . Pyridinecarboxylic acid is a group of organic compounds which are monocarboxylic derivatives of pyridine .


Synthesis Analysis

The synthesis of pyridine-2-carboxylic acid derivatives has been reported in several studies . For instance, pyridine-2-carboxylic acid has been used as an effective catalyst for the rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones . The reaction of aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles produced pyrazolo[3,4-b]quinolinones in excellent yield (84–98%) .


Chemical Reactions Analysis

Pyridine-2-carboxylic acid has been used as a catalyst in the synthesis of pyrazolo[3,4-b]quinolinones . The reaction proceeded through the carbocation intermediate .

Scientific Research Applications

Synthesis and Characterization

  • X-ray Powder Diffraction Data : 4-(2-Methoxyphenyl)pyridine-2-carboxylic acid derivatives are utilized as intermediates in the synthesis of anticoagulants like apixaban. X-ray powder diffraction data are crucial for confirming the crystal structure and purity of these compounds Qing Wang et al., 2017.

Spectroscopy and Density Functional Theory (DFT) Studies

  • FT-IR, UV-Vis, and DFT Studies : Derivatives of this compound, such as 4-methoxy-pyridine-2-carboxylic acid, are characterized using FT-IR and UV-Vis spectroscopy, and Density Functional Theory (DFT) calculations. These studies help in understanding the structural and electronic properties, including ground state geometries, vibration wavenumbers, and hyperpolarizabilities Ö. Tamer et al., 2018.

Chemical Synthesis and Reactivity

  • Electroreduction Studies : Research demonstrates the reactivity of substituents on a pyridine ring, including methoxycarbonyl groups, through electroreduction in aqueous sulfuric acid. This provides insights into the reduction mechanism and synthetic scope of compounds like this compound T. Nonaka et al., 1981.

Corrosion Inhibition

  • Corrosion Inhibition : Derivatives of this compound have been studied for their corrosion inhibition performance on mild steel. The inhibition efficiency, thermodynamics, and adsorption properties are analyzed using various techniques like gravimetric, potentiodynamic polarization, and electrochemical impedance techniques. Quantum chemical parameters are also calculated to assess the inhibition efficiency Turuvekere K. Chaitra et al., 2016.

Reactive Extraction

  • Reactive Extraction in the Pharmaceutical Industry : Pyridine-2-carboxylic acid derivatives are used in the production of pharmaceuticals. The reactive extraction process is an important technique for recovering carboxylic acids like this compound from dilute solutions such as fermentation broth, especially when considering the toxicity of the extraction system D. Datta et al., 2014.

Antimicrobial Activity

  • Antimicrobial Activity : New pyridine derivatives, including those derived from this compound, have been synthesized and demonstrated variable and modest activity against bacteria and fungi N. Patel et al., 2011.

Properties

IUPAC Name

4-(2-methoxyphenyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-17-12-5-3-2-4-10(12)9-6-7-14-11(8-9)13(15)16/h2-8H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DINDOERBBKFZRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC(=NC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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